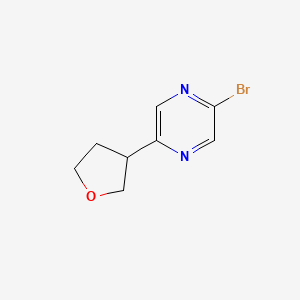
(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is an organic compound that belongs to the class of imidamides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butanimidamide Moiety: The butanimidamide group can be introduced through the reaction of the pyrazole derivative with an appropriate butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the imidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pyrazole ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanamide: Similar structure but lacks the imidamide moiety.
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimine: Similar structure but contains an imine group instead of the imidamide moiety.
Uniqueness
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is unique due to the presence of both the hydroxy group and the imidamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N'-hydroxy-3-pyrazol-1-ylbutanimidamide |
InChI |
InChI=1S/C7H12N4O/c1-6(5-7(8)10-12)11-4-2-3-9-11/h2-4,6,12H,5H2,1H3,(H2,8,10) |
InChI Key |
PDMUVEUOMFTIHL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=N/O)/N)N1C=CC=N1 |
Canonical SMILES |
CC(CC(=NO)N)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)



![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
